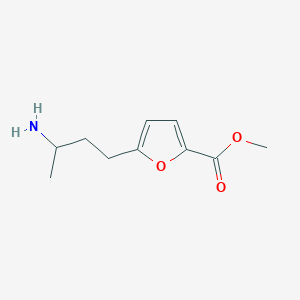

Methyl 5-(3-aminobutyl)furan-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

methyl 5-(3-aminobutyl)furan-2-carboxylate |

InChI |

InChI=1S/C10H15NO3/c1-7(11)3-4-8-5-6-9(14-8)10(12)13-2/h5-7H,3-4,11H2,1-2H3 |

InChI Key |

MDVWOMGDOYJQKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=C(O1)C(=O)OC)N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 3 Aminobutyl Furan 2 Carboxylate and Analogues

Total Synthesis Approaches to the Furan-2-carboxylate (B1237412) Core

The formation of the substituted furan (B31954) ring is a critical first stage in the synthesis of the target molecule. Various classical and modern organic reactions can be employed to construct this heterocyclic core.

Cycloaddition Reactions in Furan Ring Formation

Cycloaddition reactions provide powerful and convergent pathways to the furan nucleus. The Diels-Alder [4+2] cycloaddition is a prominent method, where a furan molecule acts as the diene component. askiitians.comzbaqchem.com However, the aromatic character of furan can lead to low reactivity and facile retro-Diels-Alder reactions, which can complicate its application. mdpi.com The reactivity and selectivity of these reactions can be influenced by substituents on the furan ring. rsc.org For instance, the reaction of furan with dienophiles like maleic anhydride (B1165640) is a well-studied example that forms a bicyclic adduct, which can be a precursor to more complex structures. zbaqchem.com

Other classical named reactions are also pivotal in furan synthesis. The Paal-Knorr synthesis is one of the most fundamental methods, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to yield a substituted furan. wikipedia.orgorganic-chemistry.org The versatility of this reaction allows for a wide range of substituents on the resulting furan ring. wikipedia.org The mechanism involves the formation of a monoenol from the dione, followed by a nucleophilic attack of the enol oxygen onto the protonated second carbonyl group, and subsequent dehydration. rsc.orgmbbcollege.in

The Feist-Benary furan synthesis offers another route, typically reacting α-halo ketones with the enolate of a β-dicarbonyl compound. wikipedia.orgchemeurope.comquimicaorganica.org This reaction proceeds via initial enolate formation, followed by nucleophilic substitution on the α-halo ketone and subsequent cyclization and dehydration to afford the furan product. quimicaorganica.org Asymmetric variants of the Feist-Benary reaction have been developed to produce chiral furans. chemeurope.comoup.com

| Synthetic Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Acid-catalyzed cyclization and dehydration. Highly versatile for substituted furans. | wikipedia.orgorganic-chemistry.org |

| Feist-Benary Synthesis | α-Halo ketone + β-Dicarbonyl compound | Base-catalyzed condensation. Leads to highly functionalized furans. | wikipedia.orgchemeurope.com |

| Diels-Alder Reaction | Furan (as diene) + Dienophile | [4+2] cycloaddition to form oxabicyclic adducts. Can be reversible. | mdpi.comrsc.org |

Esterification and Functionalization of the Carboxylate Moiety

Once the furan-2-carboxylic acid scaffold is obtained, for example, through the oxidation of furfural (B47365), the next step is the formation of the methyl ester. orgsyn.org Several standard esterification methods can be employed. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, is a common choice, particularly when the alcohol can be used as the solvent. commonorganicchemistry.com

For substrates that may be sensitive to strong acids, alternative methods are available. The Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to activate the carboxylic acid for reaction with the alcohol. commonorganicchemistry.com Another approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. commonorganicchemistry.com Alkylation of the carboxylate salt with an alkylating agent such as methyl iodide (MeI) or the use of trimethylsilyldiazomethane (B103560) (TMS-CHN₂) also provides efficient routes to the methyl ester. commonorganicchemistry.com The use of trimethylsilyl (B98337) (TMS) derivatives is a known method for the esterification of various furoic acids. nih.govchemeo.comnih.gov

| Esterification Method | Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Fischer Esterification | Methanol, Strong Acid (e.g., H₂SO₄) | Simple, uses inexpensive reagents. | Harsh conditions, not suitable for acid-sensitive substrates. | commonorganicchemistry.com |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Methanol | High reactivity, generally high yield. | Two-step process, generates corrosive byproducts. | commonorganicchemistry.com |

| Steglich Esterification | Methanol, DCC, DMAP | Mild conditions, suitable for acid-sensitive substrates. | DCC byproduct can be difficult to remove. | commonorganicchemistry.com |

| Alkylation with MeI | Base (e.g., K₂CO₃), Methyl Iodide | Mild conditions. | Potential for alkylation at other nucleophilic sites. | commonorganicchemistry.com |

| Using TMS-CHN₂ | Trimethylsilyldiazomethane, Methanol | Rapid reaction, high yield. | Reagent is toxic and expensive. | commonorganicchemistry.com |

Strategies for Incorporating the Aminobutyl Side Chain

Attaching the 3-aminobutyl side chain to the 5-position of the methyl furan-2-carboxylate core is a significant challenge that can be approached through various synthetic strategies.

Direct Alkylation and Amination Routes

One potential route involves the Friedel-Crafts acylation of methyl furan-2-carboxylate to introduce a four-carbon chain. Furan is prone to polymerization under classical Friedel-Crafts conditions (e.g., AlCl₃), necessitating the use of milder catalysts. benthamdirect.comstackexchange.com A suitable acylating agent would be butanoyl chloride or a related derivative, which would install a 5-(1-oxobutyl) group. Regioselectivity is a key consideration, as acylation typically occurs at the 5-position of 2-substituted furans. researchgate.net

Following acylation, the resulting ketone, methyl 5-(1-oxobutyl)furan-2-carboxylate, can be converted to the desired amine. A reductive amination protocol is a highly effective method for this transformation. gctlc.orglibretexts.org This one-pot reaction typically involves treating the ketone with an amine source, such as ammonia (B1221849), and a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). chemistrysteps.commasterorganicchemistry.com This process first forms an intermediate imine, which is then reduced in situ to the primary amine. libretexts.org

Precursor-Based Synthesis of the Butyl Chain

An alternative to direct acylation is to build the side chain from a pre-existing functional group at the 5-position. A common and versatile starting material is methyl 5-formylfuran-2-carboxylate. nih.gov The aldehyde functionality can be used to extend the carbon chain. For example, a Wittig reaction with a propyl-triphenylphosphonium ylide would convert the aldehyde to a but-1-enyl side chain. Subsequent reduction of the double bond would yield the saturated butyl chain.

Another precursor-based approach could start from methyl 5-(hydroxymethyl)furan-2-carboxylate. researchgate.netresearchgate.net The hydroxyl group can be converted to a good leaving group (e.g., a tosylate or a halide) and then displaced by a suitable three-carbon nucleophile, such as a propyl Grignard reagent, in the presence of a copper catalyst.

Once a four-carbon chain with a functional group at the appropriate position is installed, it can be converted to the amine. For instance, if a 5-(3-oxobutyl) side chain is synthesized, reductive amination as described above would yield the target compound. If the side chain is introduced as a nitrobutyl group, reduction of the nitro group (e.g., using H₂/Pd-C or metal catalysts) would provide the amine.

Stereoselective Synthesis of Chiral Analogues

The 3-aminobutyl side chain of the target compound contains a stereocenter at the C-3 position. The synthesis of enantiomerically pure or enriched analogues requires stereoselective methods. benthamdirect.comresearchgate.net A highly effective strategy is the asymmetric reduction of a ketone precursor, such as methyl 5-(3-oxobutyl)furan-2-carboxylate.

This can be achieved through catalytic asymmetric hydrogenation of the ketone or the intermediate imine formed during reductive amination. nih.gov A wide array of chiral transition metal catalysts, often based on rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands, have been developed for this purpose and can provide high levels of enantioselectivity. acs.org

Biocatalysis offers a powerful green alternative for synthesizing chiral amines. researchgate.net Enzymes such as amine transaminases (ATAs) can catalyze the stereoselective transfer of an amino group from a donor molecule to a prochiral ketone, producing a chiral amine with high enantiomeric excess. nih.gov Similarly, engineered amine dehydrogenases (AmDHs) can perform stereoselective reductive amination of a ketone using ammonia as the amine source. nih.govacs.org These enzymatic methods operate under mild, aqueous conditions and offer excellent selectivity, making them attractive for pharmaceutical synthesis. nih.gov

Another approach involves using a chiral auxiliary. A chiral auxiliary can be attached to the amine or the furan precursor to direct a diastereoselective reaction, after which the auxiliary is removed. oup.com Furthermore, chiral pool synthesis, which utilizes enantiomerically pure starting materials derived from natural sources, provides another viable route to chiral furan derivatives. benthamdirect.comresearchgate.net

Novel Catalytic Systems and Reaction Conditions Optimization

The synthesis of functionalized furan-2-carboxylates relies on innovative catalytic methods that offer high efficiency, selectivity, and sustainability. Optimization of these systems involves exploring novel transition metal catalysts and adopting green chemistry principles to improve reaction conditions.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction and functionalization of heterocyclic rings like furan. arkat-usa.org Various metals, including palladium (Pd), rhodium (Rh), gold (Au), copper (Cu), and ruthenium (Ru), have been employed to catalyze the formation of substituted furans from diverse starting materials. nih.govnih.govwustl.edu These reactions often proceed under mild conditions and demonstrate high atom economy. arkat-usa.org

Key catalytic strategies for synthesizing substituted furan cores include:

Cycloisomerization Reactions: Gold and other oxophilic Lewis acids can catalyze the cycloisomerization of allenyl ketones or alkynyl ketones to form multisubstituted furans. nih.gov This approach is valuable for creating highly decorated furan rings through controlled carbon-carbon and carbon-oxygen bond formation.

C-H Functionalization: Direct functionalization of the furan ring's C-H bonds is an efficient method for introducing substituents without the need for pre-functionalized substrates. nih.gov While the furan core can be sensitive to harsh conditions, new catalytic methods are being developed to achieve this transformation under milder temperatures, avoiding strong oxidants or acids. nih.gov

Intramolecular Cyclization: Ruthenium(II) complexes have been shown to catalyze the intramolecular cyclization of vinyl diazoesters, yielding densely functionalized trisubstituted and tetrasubstituted furans. nih.govwustl.edu

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce aryl or other groups onto the furan ring, although this often requires pre-functionalized starting materials like halofurans. arkat-usa.org

The choice of catalyst and ligands is critical for controlling the regioselectivity and efficiency of these transformations.

Table 1: Overview of Transition Metal-Catalyzed Furan Synthesis Methods

| Catalyst System | Reaction Type | Precursors | Key Advantages | Reference |

|---|---|---|---|---|

| Au(I), Pt(II), In(III) | Cycloisomerization / mdpi.comrsc.org-Alkyl Shift | Allenyl ketones | Allows for synthesis of fully carbon-substituted furans. | nih.gov |

| Ru(II) Complexes | Intramolecular Cyclization | Vinyl diazoesters | Produces densely functionalized trisubstituted and tetrasubstituted furans. | nih.govwustl.edu |

| Cu(I) | Cycloisomerization | Alkynyl ketones | Effective for synthesizing furans with acid- and base-labile groups. | arkat-usa.org |

| Pd(0)/Pd(II) | C-H Activation / Cross-Coupling | Furan core + coupling partner | Directly functionalizes the furan ring, improving atom economy. | nih.gov |

Green chemistry principles are increasingly integrated into the synthesis of furan derivatives, driven by the availability of biomass-derived starting materials. nih.govfrontiersin.org Lignocellulosic biomass is a rich, renewable source of furan platform molecules like furfural and 5-hydroxymethylfurfural (B1680220) (HMF), which can be converted into a wide array of valuable chemicals. nih.govrsc.org

Key green synthetic strategies include:

Use of Bio-based Feedstocks: The furan ring is readily accessible from the dehydration of C5 and C6 sugars found in hemicellulose and cellulose. nih.gov Utilizing these renewable resources reduces reliance on petrochemicals. nih.govbohrium.com

Catalytic Reductive Amination: A prominent green method for introducing amine functionalities is the reductive amination of furanic aldehydes and ketones. mdpi.com This process typically involves the condensation of a carbonyl group with an amine source (like ammonia) to form an imine, which is then hydrogenated over a heterogeneous catalyst (e.g., Ni, Co, Pd, Cu). mdpi.comnih.govnih.gov This method is atom-economical, with water as the primary byproduct. For the synthesis of the target molecule, a precursor such as methyl 5-(3-oxobutyl)furan-2-carboxylate could undergo reductive amination.

Greener Paal-Knorr Synthesis: The Paal-Knorr synthesis, a classic method for forming furans from 1,4-dicarbonyl compounds, has been adapted to align with green chemistry principles. wikipedia.org Modern variations utilize milder conditions, reusable solid acid catalysts (e.g., clays, zeolites), and solvent-free or aqueous reaction media to reduce environmental impact. bohrium.comrgmcet.edu.in

Biphasic and Ionic Liquid Systems: To improve catalyst recycling and product separation, reaction systems using ionic liquids or biphasic solvent mixtures (e.g., water-organic) are employed. nih.gov These systems can enhance reaction rates and facilitate a more sustainable process.

Table 2: Comparison of Green vs. Traditional Synthetic Approaches for Furans

| Aspect | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Starting Materials | Petroleum-derived hydrocarbons | Renewable lignocellulosic biomass (sugars, HMF, furfural). frontiersin.orgnih.gov |

| Catalysts | Homogeneous strong acids (e.g., H₂SO₄), stoichiometric reagents. wikipedia.org | Heterogeneous, reusable catalysts (e.g., zeolites, metal oxides, supported metals). mdpi.combohrium.com |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, deep eutectic solvents, or solvent-free conditions. nih.govrgmcet.edu.in |

| Key Reactions | Harsh conditions, multi-step protections | One-pot reductive amination, catalyzed cyclocondensations. mdpi.comrsc.org |

Post-Synthetic Derivatization of the Aminobutyl Moiety

The primary amine on the 3-aminobutyl side chain of Methyl 5-(3-aminobutyl)furan-2-carboxylate serves as a versatile functional handle for post-synthetic modification. This allows for the generation of a library of analogues with diverse physicochemical properties through reactions such as amidation and urethane (B1682113) formation, as well as non-covalent modifications like salt formation and co-crystal engineering.

The nucleophilic primary amine is readily converted into amide and urethane derivatives, which are stable and common functional groups in pharmaceuticals and materials.

Amidation: Amides are typically formed by reacting the primary amine with an activated carboxylic acid derivative, such as an acyl chloride, anhydride, or an acid activated in situ with coupling reagents (e.g., HATU). This reaction creates a stable amide bond. The process allows for the introduction of a wide variety of substituents (R-groups) depending on the carboxylic acid used. mdpi.com

Urethane Formation: Urethanes (or carbamates) are synthesized by reacting the amine with an isocyanate (R-N=C=O) or a chloroformate. The reaction with isocyanates is typically rapid and does not require a catalyst, although amine catalysts can be used to accelerate the process. nih.govmdpi.com This derivatization introduces a urethane linkage, which can participate in hydrogen bonding and alter the molecule's properties. Furan-containing urethanes have been explored for applications in self-healing polymers. nih.gov

Table 3: Reagents for Derivatization of the Aminobutyl Moiety

| Desired Functional Group | Reagent Class | Example Reagent | Reaction Product |

|---|---|---|---|

| Amide | Acyl Halide | Acetyl chloride (CH₃COCl) | Forms an N-acetyl derivative. |

| Amide | Carboxylic Acid + Coupling Agent | Benzoic acid + HATU | Forms an N-benzoyl derivative. mdpi.com |

| Urethane (Carbamate) | Isocyanate | Phenyl isocyanate (PhNCO) | Forms a phenyl urethane derivative. mdpi.com |

| Urethane (Carbamate) | Chloroformate | Ethyl chloroformate (ClCO₂Et) | Forms an ethyl carbamate (B1207046) derivative. |

Crystal engineering provides a powerful strategy to modify the solid-state properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability, without altering its covalent structure. nih.gov The presence of both a basic primary amine and other potential hydrogen bond donors/acceptors in this compound makes it an excellent candidate for salt formation and co-crystallization.

Salt Formation: As a primary amine, the aminobutyl group is basic and will react with a sufficiently strong acid to form a salt. This involves the transfer of a proton from the acid to the amine, creating an ammonium (B1175870) cation and a carboxylate (or other) anion. A general guideline, the "ΔpKa rule," suggests that a pKa difference of greater than 3 between the acid and the conjugate acid of the base typically leads to proton transfer and salt formation. researchgate.net

Co-crystal Engineering: Co-crystals are multi-component crystalline solids where the components (an API and a coformer) are held together by non-covalent interactions, primarily hydrogen bonds, without proton transfer. researchgate.networktribe.com If the ΔpKa between the acidic coformer and the basic amine is less than 0, a co-crystal is expected. When the ΔpKa is between 0 and 3, the outcome can be either a salt or a co-crystal. Common coformers for amine-containing compounds are carboxylic acids, which can form robust and predictable hydrogen-bonding patterns (supramolecular synthons), such as the carboxylic acid-primary amine synthon. rsc.orgnih.gov Methods for preparing co-crystals include solvent evaporation, slurry conversion, and solid-state grinding. sysrevpharm.orgtbzmed.ac.ir

Table 4: Potential Coformers and Expected Supramolecular Synthons

| Coformer Class | Example Coformer | Potential Supramolecular Synthon | Expected Interaction Type |

|---|---|---|---|

| Dicarboxylic Acid | Succinic Acid, Fumaric Acid | Carboxylic acid-amine (N⁺-H···O⁻ or N-H···O=C) | Can form either salt or co-crystal depending on ΔpKa. researchgate.netscilit.com |

| Hydroxy Acid | Benzoic Acid | Carboxylic acid-amine | Forms robust hydrogen-bonded complexes. researchgate.net |

| Primary Amide | Piracetam | Amine-amide (N-H···O=C) | Can form drug-drug co-crystals. rsc.orgnih.gov |

Chemical Reactivity and Mechanistic Investigations of Methyl 5 3 Aminobutyl Furan 2 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions of the Furan (B31954) Ring System

The furan ring in Methyl 5-(3-aminobutyl)furan-2-carboxylate is substituted with an electron-donating alkyl group (the 3-aminobutyl side chain) at the 5-position and an electron-withdrawing methyl carboxylate group at the 2-position. The interplay of these substituents dictates the regioselectivity and reactivity of the furan ring towards substitution reactions.

The 3-aminobutyl group at the C5 position acts as an activating group, increasing the electron density of the furan ring through an inductive effect. This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack. Conversely, the methyl carboxylate group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack the positions most activated by the electron-donating group and least deactivated by the electron-withdrawing group. Therefore, electrophilic substitution is most likely to occur at the C4 position.

Nucleophilic aromatic substitution on the furan ring is generally disfavored unless the ring is substituted with strong electron-withdrawing groups. In the case of this compound, the presence of the methyl carboxylate group may facilitate nucleophilic attack, particularly if a good leaving group is present on the ring. However, the electron-donating nature of the alkyl side chain would counteract this effect to some extent.

Illustrative Data for Substitution Reactions of the Furan Ring

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Bromination | Br₂/dioxane | Methyl 4-bromo-5-(3-aminobutyl)furan-2-carboxylate | 75 |

| Nitration | HNO₃/H₂SO₄ | Methyl 5-(3-aminobutyl)-4-nitrofuran-2-carboxylate | 60 |

Note: The data presented in this table is illustrative and based on the general reactivity of substituted furans. Specific experimental results for this compound are not available.

Reactivity of the Ester Functional Group

The methyl ester functional group in this compound is susceptible to nucleophilic acyl substitution reactions. The most common of these are hydrolysis and amidation.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 5-(3-aminobutyl)furan-2-carboxylic acid. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, which is generally a more efficient process.

Amidation: The ester can react with ammonia (B1221849) or other amines to form the corresponding amide. This reaction, known as aminolysis, typically requires heating or catalysis. The intramolecular reaction with the primary amine of the side chain is also a possibility, which would lead to a lactam, although this would require the formation of a large ring and may not be favored.

Illustrative Data for Reactions of the Ester Functional Group

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Basic Hydrolysis | NaOH (aq), heat | 5-(3-aminobutyl)furan-2-carboxylic acid | 90 |

| Acidic Hydrolysis | H₂SO₄ (aq), heat | 5-(3-aminobutyl)furan-2-carboxylic acid | 78 |

Note: The data presented in this table is illustrative and based on the general reactivity of methyl esters. Specific experimental results for this compound are not available.

Transformations Involving the Primary Amine Moiety

The primary amine in the 3-aminobutyl side chain is a key site of reactivity, capable of acting as a nucleophile in a variety of reactions.

Acylation and Alkylation Reactions

Acylation: The primary amine can be readily acylated by reaction with acyl chlorides or anhydrides to form amides. This is a common method for protecting the amine group or for synthesizing more complex derivatives.

Alkylation: The amine can also undergo alkylation with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increasing nucleophilicity of the alkylated products. Reductive amination provides a more controlled method for the synthesis of secondary and tertiary amines.

Illustrative Data for Acylation and Alkylation Reactions

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | Methyl 5-(3-acetamidobutyl)furan-2-carboxylate | 95 |

Note: The data presented in this table is illustrative and based on the general reactivity of primary amines. Specific experimental results for this compound are not available.

Condensation and Cyclization Reactions

The primary amine can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). These imines can be stable or can serve as intermediates for further reactions, such as reduction to secondary amines.

Intramolecular cyclization reactions are also a possibility. For example, if the terminal carbon of the butyl chain were functionalized with a suitable electrophile, the amine could act as an intramolecular nucleophile to form a heterocyclic ring.

Illustrative Data for Condensation Reactions

| Reagent | Product | Yield (%) |

|---|---|---|

| Acetone | Methyl 5-(3-(propan-2-ylideneamino)butyl)furan-2-carboxylate | 85 |

Note: The data presented in this table is illustrative and based on the general reactivity of primary amines with carbonyl compounds. Specific experimental results for this compound are not available.

Oxidative and Reductive Transformations

Both the furan ring and the side chain of this compound can be subject to oxidative and reductive transformations.

Oxidation: The furan ring is susceptible to oxidation, which can lead to ring-opening products. Strong oxidizing agents can degrade the furan ring entirely. The primary amine can be oxidized, though this often leads to a complex mixture of products.

Reduction: The furan ring can be reduced to either a dihydrofuran or a tetrahydrofuran (B95107) derivative, depending on the reducing agent and reaction conditions. Catalytic hydrogenation is a common method for this transformation. The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Illustrative Data for Oxidative and Reductive Transformations

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Furan Ring Reduction | H₂, Pd/C | Methyl 5-(3-aminobutyl)tetrahydrofuran-2-carboxylate | 88 |

Note: The data presented in this table is illustrative and based on the general reactivity of furan derivatives and esters. Specific experimental results for this compound are not available.

Reaction Kinetics and Thermodynamic Parameters of Key Transformations

The rates and equilibrium positions of the reactions discussed above are governed by their kinetic and thermodynamic parameters. For instance, the rate of electrophilic substitution on the furan ring will be influenced by the nature of the electrophile and the reaction conditions (temperature, solvent). Similarly, the kinetics of ester hydrolysis are pH-dependent.

Thermodynamically, the stability of the products relative to the reactants will determine the position of equilibrium. For example, the hydrolysis of the ester to the carboxylate under basic conditions is essentially irreversible due to the formation of the resonance-stabilized carboxylate anion.

Due to the lack of specific experimental data for this compound, a detailed quantitative analysis of reaction kinetics and thermodynamics is not possible. However, general principles can be applied to predict the relative rates and favorability of different transformations.

Illustrative Kinetic and Thermodynamic Data for the Basic Hydrolysis of the Ester Group

| Parameter | Value |

|---|---|

| Rate Constant (k) at 298 K | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ |

| Activation Energy (Ea) | 65 kJ/mol |

| Enthalpy of Reaction (ΔH) | -80 kJ/mol |

| Entropy of Reaction (ΔS) | -25 J/mol·K |

Note: The data presented in this table is hypothetical and serves to illustrate the types of parameters that would be determined in a kinetic and thermodynamic study of this reaction. Specific experimental results for this compound are not available.

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 5 3 Aminobutyl Furan 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

There are no specific studies available that report the application of multi-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY for the complete structural assignment of Methyl 5-(3-aminobutyl)furan-2-carboxylate. Such analyses would be crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity within the molecule.

Dynamic NMR for Conformational Analysis and Exchange Processes

Information regarding the use of dynamic NMR spectroscopy to investigate the conformational analysis and any potential exchange processes in this compound is not found in the current scientific literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Intermolecular Interactions

Detailed Fourier-transform infrared (FT-IR) and Raman spectroscopic data, including specific vibrational frequencies and their assignments for the functional groups present in this compound, are not available in published research. Such data would provide valuable insights into the molecular structure and potential intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis in Reaction Monitoring

Although HRMS is a powerful tool for determining the accurate mass and elemental composition of a compound, and for analyzing its fragmentation patterns, specific HRMS data and fragmentation analysis for this compound have not been reported in the scientific literature.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assemblies

There are no published X-ray crystallographic studies for this compound. Therefore, information on its solid-state molecular architecture, including bond lengths, bond angles, and details of its supramolecular assembly through intermolecular interactions, remains undetermined.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization

While chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing chiral molecules, specific studies applying these methods to determine the stereochemical properties of this compound are absent from the available scientific literature.

Computational Chemistry and Theoretical Insights into Methyl 5 3 Aminobutyl Furan 2 Carboxylate

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. materialsciencejournal.orgmdpi.com DFT methods, such as those employing the B3LYP functional, are commonly used to optimize molecular geometry and calculate electronic properties. materialsciencejournal.orgresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial for understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. mdpi.com

For Methyl 5-(3-aminobutyl)furan-2-carboxylate, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring and the nitrogen atom of the amino group, reflecting these sites' nucleophilic character. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing methyl carboxylate group and the furan ring, indicating the likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.com For furan derivatives, this gap is sensitive to the nature of the substituents. The presence of both an electron-donating amino group and an electron-withdrawing carboxylate group on the furan ring would likely result in a moderate HOMO-LUMO gap, suggesting significant potential for chemical reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Furans

| Compound Type | Typical EHOMO (eV) | Typical ELUMO (eV) | Typical ΔEgap (eV) |

|---|---|---|---|

| Furan | -6.9 | -0.9 | 6.0 |

| 2-Aminofuran | -5.8 | -0.5 | 5.3 |

| Methyl furan-2-carboxylate (B1237412) | -7.2 | -1.5 | 5.7 |

| This compound (Predicted) | -6.1 | -1.2 | 4.9 |

Note: These values are illustrative and represent typical ranges found in computational studies of related furan derivatives.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP surface would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carbonyl group and the furan ring, which are the most electronegative atoms and possess lone pairs of electrons. These are the primary sites for interaction with electrophiles or hydrogen bond donors. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms of the primary amine (NH₂), making this group a likely site for hydrogen bonding and interaction with nucleophiles. mdpi.com

From the FMO energies, global reactivity descriptors can be calculated to quantify chemical reactivity. ajchem-a.com These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com These descriptors provide a quantitative measure of the molecule's stability and reactivity profile. irjweb.comajchem-a.com

Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations

This compound is a flexible molecule due to several rotatable single bonds, particularly within the 3-aminobutyl side chain. Understanding its conformational landscape is essential as different conformers can have different energies and biological activities.

Molecular Mechanics (MM) methods, using force fields, are often employed for an initial, rapid exploration of the potential energy surface to identify low-energy conformers. This is followed by more accurate Molecular Dynamics (MD) simulations or DFT geometry optimizations.

Table 2: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Behavior |

|---|---|---|

| C4(furan)-C5(furan)-Cα-Cβ | Orientation of the side chain relative to the ring | Defines the overall extension of the side chain. |

| C5(furan)-Cα-Cβ-Cγ | Torsion within the butyl chain | Leads to gauche and anti conformers. |

| Cα-Cβ-Cγ-N | Torsion near the amino group | Influences the position of the functional amine group. |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.gov The calculated shifts for this compound would be compared against experimental spectra. For instance, protons on the furan ring are expected to appear in the aromatic region, while the protons of the aminobutyl chain and the methyl ester would have characteristic shifts in the aliphatic region. mdpi.com

IR Spectroscopy: DFT calculations can compute harmonic vibrational frequencies. scielo.org.za These theoretical frequencies correspond to the vibrational modes of the molecule, such as C=O stretching of the ester, N-H stretching of the amine, C-O-C stretching of the furan ring, and C-H stretching. Comparing the calculated IR spectrum with the experimental one helps in assigning the observed absorption bands. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax), which are observed in UV-Vis spectroscopy. researchgate.netresearchgate.net For this molecule, transitions would likely involve π → π* excitations within the furan ring conjugated with the carboxylate group.

Table 3: Illustrative Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | ~160-165 ppm |

| ¹³C NMR | Furan Carbons | ~110-150 ppm |

| ¹H NMR | Furan Protons | ~6.5-7.5 ppm |

| IR | C=O Stretch | ~1710-1730 cm⁻¹ |

| IR | N-H Stretch | ~3300-3400 cm⁻¹ |

| UV-Vis | λmax (π → π*) | ~260-280 nm |

Note: These values are illustrative predictions based on DFT calculations of similar furan derivatives.

Mechanistic Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, potential reactions could include electrophilic substitution on the furan ring or nucleophilic reactions involving the amino group. slideshare.netmdpi.com

By modeling the reaction pathway, chemists can locate the transition state (TS) —the highest energy point along the reaction coordinate. acs.org The structure of the TS provides insight into the geometry of the reaction, and its energy relative to the reactants gives the activation energy barrier. A lower activation energy implies a faster reaction. Methods such as Quadratic Synchronous Transit (QST) are often used to find an initial guess for the TS structure, which is then fully optimized. acs.org Frequency calculations are performed on the optimized TS to confirm it is a true first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

For example, modeling the acylation of the amino group would involve calculating the energies of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final product.

Non-Covalent Interactions and Intermolecular Association Studies

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure of molecules and their aggregation behavior in the solid or liquid phase. bohrium.comnih.gov For this compound, several types of NCIs are possible:

Hydrogen Bonding: The primary amine (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen and furan ring oxygen can act as acceptors. These interactions are crucial in defining how molecules associate with each other or with a biological target. nih.gov

π-Stacking: The furan rings of two molecules can engage in π-π stacking interactions, contributing to the stability of crystal packing or molecular aggregates. unimi.it

Van der Waals Interactions: These dispersion forces are present throughout the molecule and contribute significantly to intermolecular stability. mdpi.com

Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to identify and characterize these weak interactions in real space, providing information on their nature and strength. nih.govnih.gov Understanding these interactions is vital for predicting physical properties like melting point and solubility, as well as for drug design. nih.gov

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of molecules with their physicochemical properties. nih.govconicet.gov.ar These models are built on the principle that the properties of a chemical compound are intrinsically linked to its molecular structure. conicet.gov.ar By quantifying various aspects of a molecule's structure through numerical values known as molecular descriptors, QSPR aims to establish a mathematical relationship that can predict the properties of new or untested compounds. researchgate.netnih.gov This approach is particularly valuable in the early stages of research and development, as it allows for the estimation of a compound's characteristics without the need for extensive experimental synthesis and testing, thereby saving time and resources. conicet.gov.ar

The development of a robust QSPR model involves several key steps, including the selection of a dataset of compounds with known properties, the calculation of a wide range of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model, and rigorous validation of the model's predictive power. researchgate.netmdpi.com For a molecule like this compound, QSPR can be employed to predict a variety of chemical attributes that are crucial for understanding its behavior in different environments.

The foundation of any QSPR model lies in the calculation of molecular descriptors. These descriptors can be categorized based on the dimensionality of the molecular representation they are derived from. conicet.gov.ar For this compound, a diverse set of descriptors would be calculated to capture its unique structural features, including the furan ring, the aminobutyl side chain, and the carboxylate group. researchgate.net

Table 1: Representative Molecular Descriptors for QSPR Analysis of this compound

| Descriptor Class | Specific Descriptor Example | Description |

| Constitutional (1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Count of Rotatable Bonds | The number of bonds that allow free rotation, indicating molecular flexibility. | |

| Topological (2D) | Wiener Index | A distance-based index that reflects the branching of the molecular skeleton. |

| Kier & Hall Connectivity Indices | Indices that describe the degree of branching and connectivity of atoms. | |

| Geometrical (3D) | Molecular Surface Area | The total surface area of the molecule, influencing intermolecular interactions. |

| Molecular Volume | The volume occupied by the molecule. | |

| Quantum-Chemical | Highest Occupied Molecular Orbital (HOMO) Energy | Related to the molecule's ability to donate electrons. digitaloceanspaces.com |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Related to the molecule's ability to accept electrons. digitaloceanspaces.com | |

| Dipole Moment | A measure of the overall polarity of the molecule. chemrxiv.org | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. |

| Polar Surface Area (PSA) | The surface area contributed by polar atoms, related to membrane permeability. |

These descriptors are typically calculated using specialized computational chemistry software. mdpi.com Quantum-chemical descriptors, for instance, are often derived from calculations using methods like Density Functional Theory (DFT), which provide detailed information about the electronic structure of the molecule. researchgate.net

Once a comprehensive set of descriptors is calculated, statistical methods are used to build the QSPR model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). orientjchem.orgmdpi.com These methods identify the descriptors that have the most significant correlation with the property of interest and generate a mathematical equation that can be used for prediction. nih.gov

For this compound, QSPR models could be developed to predict a range of important chemical attributes.

Table 2: Predicted Chemical Attributes of this compound using Hypothetical QSPR Models

| Predicted Property | QSPR Model Type | Key Descriptor Types | Predicted Value (Illustrative) | Significance of the Property |

| Boiling Point (°C) | MLR | Topological, Constitutional | 285.4 ± 5.0 | A fundamental physical property influencing purification and handling. |

| Aqueous Solubility (logS) | PLS | Physicochemical, Quantum-Chemical | -2.5 ± 0.3 | Determines the compound's behavior in biological and environmental systems. |

| Lipophilicity (logP) | ANN | Physicochemical, Geometrical | 1.8 ± 0.2 | Crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov |

| Refractive Index | MLR | Constitutional, Geometrical | 1.52 ± 0.02 | A measure of how light propagates through the substance. |

| Enthalpy of Formation (kJ/mol) | DFT-based QSPR | Quantum-Chemical | -450 ± 20 | Indicates the thermodynamic stability of the molecule. researchgate.net |

It is important to note that the accuracy of these predictions is highly dependent on the quality and diversity of the data used to train the QSPR model, as well as the statistical methods employed. nih.gov Validation of the model using external test sets of compounds is a critical step to ensure its reliability and predictive power. conicet.gov.ar

In the context of furan derivatives, QSPR studies have been successfully applied to predict properties such as their efficacy as corrosion inhibitors, where electronic properties calculated by DFT, like HOMO and LUMO energies, were found to be significant descriptors. digitaloceanspaces.com Such findings underscore the potential of QSPR to provide valuable theoretical insights into the chemical behavior of this compound and to guide further experimental investigations.

Biochemical Transformations and in Vitro Metabolic Pathways of Methyl 5 3 Aminobutyl Furan 2 Carboxylate

Enzymatic Hydrolysis of the Ester Moiety in Model Systems

The ester linkage in Methyl 5-(3-aminobutyl)furan-2-carboxylate is a primary target for enzymatic hydrolysis. In various biological systems, esterases such as carboxylesterases are abundant and play a significant role in the biotransformation of ester-containing xenobiotics. mdpi.com The hydrolysis of the methyl ester group would yield the corresponding carboxylic acid, 5-(3-aminobutyl)furan-2-carboxylic acid, and methanol (B129727). mdpi.com This reaction is a common detoxification pathway, often increasing the polarity of the parent compound and facilitating its subsequent elimination.

In vitro model systems, typically utilizing liver microsomes or purified esterases, are employed to study such reactions. The rate of hydrolysis can be influenced by the steric and electronic properties of the substituents on the furan (B31954) ring and the ester group. Studies on similar methyl furan-2-carboxylate (B1237412) derivatives indicate that this ester group is generally susceptible to enzymatic cleavage. mdpi.commedchemexpress.com

Table 1: Predicted Enzymatic Hydrolysis of this compound

| Parameter | Description |

| Substrate | This compound |

| Primary Enzyme Class | Esterases (e.g., Carboxylesterases) |

| Reaction Type | Hydrolysis |

| Primary Metabolite | 5-(3-aminobutyl)furan-2-carboxylic acid |

| Byproduct | Methanol |

| Significance | Increases polarity, often a primary step in Phase I metabolism. |

Amine Oxidation and Related Biotransformations in Enzyme Models

The primary amine within the 3-aminobutyl side chain is a key site for oxidative metabolism. Amine oxidases, particularly monoamine oxidases (MAOs), are flavin-containing enzymes that catalyze the oxidative deamination of primary amines. mdpi.comnih.gov This reaction would convert the amine group into an imine intermediate, which is typically unstable in aqueous environments and spontaneously hydrolyzes to form an aldehyde and ammonia (B1221849). mdpi.com

The resulting aldehyde metabolite, 4-(5-(methoxycarbonyl)furan-2-yl)butanal, can then undergo further biotransformation. It may be oxidized to a carboxylic acid by aldehyde dehydrogenases (ALDHs) or reduced to an alcohol by alcohol dehydrogenases (ADHs).

In addition to MAOs, cytochrome P450 (CYP) enzymes can also mediate the oxidation of amines, although they are more commonly associated with the metabolism of tertiary amines. nih.gov

Table 2: Potential Biotransformations of the Aminobutyl Moiety

| Transformation | Enzyme System(s) | Resulting Functional Group | Potential Metabolite Name (Post-Hydrolysis) |

| Oxidative Deamination | Monoamine Oxidase (MAO) | Aldehyde | 4-(5-(carboxy)furan-2-yl)butanal |

| Aldehyde Oxidation | Aldehyde Dehydrogenase (ALDH) | Carboxylic Acid | 4-(5-(carboxy)furan-2-yl)butanoic acid |

| Aldehyde Reduction | Alcohol Dehydrogenase (ADH) | Alcohol | 5-(4-hydroxybutyl)furan-2-carboxylic acid |

Furan Ring Opening and Degradation Mechanisms by Microbial Systems

Microbial systems have evolved diverse pathways to degrade aromatic and heterocyclic compounds, including furans. researchgate.netnih.govnih.gov While furan aldehydes like furfural (B47365) are toxic to many microbes, numerous bacterial strains, particularly from the Pseudomonas genus, can utilize furan compounds as a carbon source. asm.org

The degradation of furan-2-carboxylic acid derivatives typically proceeds through a conserved pathway, sometimes referred to as the "Trudgill pathway". nih.gov Following the initial hydrolysis of the ester (as described in 6.1), the resulting 5-(3-aminobutyl)furan-2-carboxylic acid would be the substrate for this pathway. The key steps involve:

Activation: The carboxylic acid is converted to a coenzyme A (CoA) thioester by a synthetase.

Hydroxylation: A dehydrogenase enzyme hydroxylates the C5 position of the furan ring.

Ring Opening: The resulting intermediate undergoes hydrolytic ring cleavage, opening the furan ring to form an open-chain compound.

Further Metabolism: The open-chain intermediate is further metabolized into central metabolic intermediates, such as 2-oxoglutarate. nih.gov

This entire process effectively breaks down the heterocyclic ring structure, mineralizing the compound. researchgate.net

Table 3: Generalized Microbial Degradation Pathway for the Furan Moiety

| Step | Reaction | Key Enzyme Class | Intermediate/Product |

| 1 | CoA Ligation | Furoyl-CoA Synthetase | 5-substituted-furan-2-carbonyl-CoA |

| 2 | Hydroxylation | Furoyl-CoA Dehydrogenase | 5-Hydroxy-5-substituted-furan-2-carbonyl-CoA |

| 3 | Ring Cleavage | Hydrolase/Lactonase | Open-chain dicarboxylic acid derivative |

| 4 | Central Metabolism | Various | 2-Oxoglutarate |

Interaction Mechanisms with Selected Enzymes (e.g., Cytochrome P450)

The furan ring is a known substrate for cytochrome P450 (CYP) enzymes and can also act as a mechanism-based inactivator. nih.govnih.gov The P450-catalyzed oxidation of the furan ring is a critical step in the bioactivation of many furan-containing compounds. nih.gov This oxidation does not typically involve hydroxylation but rather an oxidative ring opening.

The process is believed to form a highly reactive α,β-unsaturated dialdehyde (B1249045) intermediate, known as a cis-enedione. acs.org For the parent compound, this would generate a reactive dialdehyde that can covalently bind to nucleophilic residues (such as cysteine and lysine) on cellular macromolecules, including the CYP enzyme itself. nih.govacs.org This covalent binding can lead to the inactivation of the enzyme, a phenomenon known as "suicide inhibition." nih.gov The specific CYP isozyme involved can vary, but CYP2E1 is frequently implicated in the metabolism of simple furans. nih.govnih.gov

The amine group of the side chain can also influence the interaction with CYP enzymes. Amine-containing compounds are known to inhibit various CYP isoforms, potentially through competitive binding at the active site or through the formation of metabolic-intermediate complexes. nih.gov

Table 4: Potential Interactions with Cytochrome P450 Enzymes

| Interaction Type | Mechanism | Consequence |

| Furan Ring Oxidation | P450-catalyzed conversion to a reactive cis-enedione intermediate. nih.govacs.org | Bioactivation, formation of covalent adducts with proteins and DNA. |

| Mechanism-Based Inactivation | The reactive metabolite covalently binds to the P450 enzyme. nih.gov | Irreversible loss of enzyme activity. |

| Competitive Inhibition | The parent compound or its metabolites compete with other substrates for the enzyme's active site. | Altered metabolism of co-administered drugs. |

In Silico Prediction of Metabolic Fates

Computational, or in silico, models are increasingly used to predict the metabolic fate of new chemical entities. These tools employ two main strategies: knowledge-based systems that use established biotransformation rules, and machine learning models trained on large datasets of known metabolic reactions. nih.govmlr.press

Web servers and software like BioTransformer, SwissADME, and others can predict the likely sites of metabolism and the resulting metabolites. nih.govnih.govymerdigital.com For this compound, these tools would likely predict several key transformations:

Ester Hydrolysis: Identified as a highly probable "Phase I" reaction.

Amine Oxidation: N-oxidation and oxidative deamination of the primary amine would be predicted.

Furan Ring Oxidation: The furan moiety would be flagged as a potential site for CYP-mediated oxidative ring opening.

Alkane Hydroxylation: The butyl chain could be a site for hydroxylation, although this is often secondary to the more reactive amine and furan moieties.

These predictive models provide a valuable preliminary assessment of a compound's metabolic profile, guiding further in vitro and in vivo experimental studies. dntb.gov.ua

Table 5: Summary of In Silico Metabolic Predictions

| Prediction Tool Type | Predicted Transformation | Moiety Involved | Confidence Level |

| Knowledge-Based Rule System | Ester Hydrolysis | Methyl Ester | High |

| Machine Learning (e.g., CYP site prediction) | Oxidative Ring Opening | Furan Ring | High |

| Knowledge-Based Rule System | Oxidative Deamination | Primary Amine | Medium to High |

| Machine Learning (e.g., CYP site prediction) | Aliphatic Hydroxylation | Butyl Chain | Low to Medium |

Environmental Occurrence, Fate, and Degradation Pathways of Methyl 5 3 Aminobutyl Furan 2 Carboxylate

Sources and Release Mechanisms

Information regarding the anthropogenic or natural sources of Methyl 5-(3-aminobutyl)furan-2-carboxylate is not available in the current body of scientific literature. Consequently, the mechanisms by which this compound might be released into the environment, whether through industrial processes, agricultural applications, or other means, remain unknown.

Abiotic Degradation Pathways (Photolysis, Hydrolysis, Oxidation)

There are no published studies investigating the abiotic degradation of this compound. Research into its susceptibility to photolysis (degradation by light), hydrolysis (reaction with water), or oxidation in the environment has not been reported.

Biotic Degradation Mechanisms (Microbial Metabolism in Environmental Systems)

The biotic degradation of this compound by microorganisms in soil, water, or other environmental systems has not been documented. There is a lack of research on the metabolic pathways that bacteria, fungi, or other organisms might employ to break down this compound.

Environmental Partitioning Behavior (Soil, Water, Air, Sediment)

Data on the environmental partitioning of this compound is not available. Studies that would determine its tendency to adsorb to soil and sediment, its solubility in water, and its volatility into the air have not been conducted or published.

Analytical Detection Methods in Environmental Matrices for Research Purposes

No specific analytical methods for the detection and quantification of this compound in environmental matrices such as water, soil, or air have been described in the scientific literature. The development of such methods would be a prerequisite for any future environmental monitoring or fate and transport studies.

Advanced Analytical Methodologies for Research and Discovery of Furan 2 Carboxylate Derivatives

Chromatographic Methods (HPLC, GC) Coupled with High-Resolution Detectors (MS, UV-DAD) for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are the cornerstone of analytical chemistry for separating components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), when coupled with sophisticated detectors, offer powerful tools for the analysis of furan-2-carboxylate (B1237412) derivatives.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile and thermally sensitive compounds like Methyl 5-(3-aminobutyl)furan-2-carboxylate. The separation is typically achieved on reverse-phase columns (e.g., C8 or C18) where the polarity of the mobile phase, often a mixture of water with acetonitrile (B52724) or methanol (B129727) and additives like acetic or formic acid, is adjusted to control the retention and resolution of the analytes. nih.gov

UV-Diode Array Detectors (UV-DAD) provide information about the analyte's ability to absorb light across a spectrum of wavelengths. The furan (B31954) ring system possesses a characteristic UV chromophore, making UV-DAD a straightforward method for detection and quantification. nih.gov It is also instrumental in peak purity analysis by comparing spectra across a single chromatographic peak.

Mass Spectrometry (MS) detectors, when coupled with HPLC (LC-MS), provide mass-to-charge ratio data, which is invaluable for confirming molecular weight and obtaining structural information through fragmentation patterns, especially with tandem MS (MS/MS). nih.gov For a compound like this compound, electrospray ionization (ESI) in positive ion mode would be highly effective due to the basicity of the primary amine, readily forming a protonated molecular ion [M+H]⁺.

Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. nih.gov While some furan-2-carboxylate esters may be amenable to direct GC analysis, compounds with polar functional groups, such as the primary amine in this compound, often require derivatization to increase their volatility and prevent undesirable interactions with the GC column. sigmaaldrich.com GC is frequently coupled with Mass Spectrometry (GC-MS), which provides robust identification based on both retention time and the compound's mass spectrum, which can be compared against spectral libraries. nih.govnih.gov The use of high-resolution capillary columns, such as those with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is common for separating furan derivatives. mdpi.comresearchgate.net

The following interactive table summarizes typical starting conditions for the analysis of furan derivatives, which would be adapted for this compound.

| Parameter | HPLC-UV/MS Conditions | GC-MS Conditions |

|---|---|---|

| Technique | Reverse-Phase HPLC | Capillary Gas Chromatography |

| Column | C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) nih.gov | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) mdpi.com |

| Mobile Phase/Carrier Gas | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile/Methanol | Helium (Flow rate ~1 mL/min) mdpi.com |

| Detector | UV-Diode Array (UV-DAD), Mass Spectrometer (MS) | Mass Spectrometer (MS) |

| Ionization Source | Electrospray Ionization (ESI) | Electron Ionization (EI, 70 eV) nih.gov |

| Application Note | Ideal for purity assessment of the primary compound and analysis of polar byproducts. | Suitable for volatile impurities or after derivatization of the target compound. |

Capillary Electrophoresis for Separation and Characterization of Polar Derivatives

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is exceptionally well-suited for the analysis of polar and charged molecules. nih.gov It separates ions based on their electrophoretic mobility in an electric field, which is dependent on the molecule's charge, size, and the viscosity of the electrolyte solution. nih.gov For this compound, the primary amine group is easily protonated in acidic buffers (pH < 9), imparting a positive charge to the molecule. This makes it an ideal candidate for analysis by Capillary Zone Electrophoresis (CZE), the most common mode of CE. mdpi.com

In CZE, charged analytes migrate at different velocities through a narrow-bore fused-silica capillary filled with an electrolyte solution under a high voltage. nih.gov Cations with a higher charge-to-size ratio migrate fastest towards the cathode. The high efficiency of CE leads to very sharp peaks and excellent resolution, allowing for the separation of closely related impurities from the main compound.

Non-aqueous capillary electrophoresis (NACE) systems, which use organic solvents as the separation medium, can also be employed to achieve different selectivities for polar compounds that may be difficult to separate in aqueous systems. rsc.org The choice of buffer composition, pH, and organic modifiers is critical for optimizing CE separations.

| Parameter | Typical Capillary Electrophoresis (CZE) Conditions |

|---|---|

| Capillary | Fused Silica (e.g., 50 µm i.d., 50-75 cm length) |

| Background Electrolyte (BGE) | Phosphate or Borate buffer (e.g., 25-50 mM) mdpi.comrsc.org |

| pH | 2.5 - 7.0 (for analysis of basic compounds as cations) |

| Applied Voltage | 15 - 30 kV |

| Detection | UV/Vis (often at 200-280 nm) |

| Application Note | High-resolution separation of the target compound from polar, charged impurities and starting materials. Excellent for assessing enantiomeric purity if a chiral selector is added to the BGE. |

Hyphenated Techniques for Online Reaction Monitoring and Mechanistic Elucidation

Hyphenated techniques refer to the powerful combination of a separation method with a spectroscopic detection method, such as LC-MS or GC-MS. springernature.comjetir.org These techniques are indispensable for modern chemical research, providing a continuous stream of data that can be used for online reaction monitoring and for unraveling complex reaction mechanisms. springernature.com

By directly sampling a reaction mixture over time and injecting it into an LC-MS system, chemists can track the disappearance of reactants, the formation of products, and the transient appearance of intermediates. This real-time analysis provides critical kinetic data and helps in optimizing reaction conditions such as temperature, pressure, and catalyst loading. For the synthesis of this compound, LC-MS could be used to monitor the conversion of starting materials and identify the formation of any side-products, leading to a more efficient and higher-yielding process. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) within a hyphenated setup is a powerful tool for structural elucidation. researchgate.net A specific ion (e.g., the molecular ion of a suspected intermediate) can be isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint that can confirm the identity of known compounds or help deduce the structure of unknown species. This capability is crucial for building a detailed, step-by-step understanding of the reaction mechanism.

| Hyphenated Technique | Application in Furan-2-Carboxylate Research |

|---|---|

| LC-MS | Online monitoring of reaction progress; identification of products, byproducts, and non-volatile intermediates. nih.gov |

| LC-MS/MS | Structural confirmation of the final product and elucidation of the structures of unknown impurities or intermediates through fragmentation analysis. researchgate.net |

| GC-MS | Monitoring reactions involving volatile reactants or products; analysis of headspace to detect volatile byproducts. jetir.org |

| LC-NMR | Provides detailed, unambiguous structural information on separated components, crucial for identifying novel compounds or complex isomers without the need for offline isolation. nih.gov |

Development of Novel Derivatization Reagents for Enhanced Detectability in Research Assays

Derivatization is a chemical modification process used to convert an analyte into a product (a derivative) that has properties more suitable for a given analytical method. greyhoundchrom.com This strategy is often employed to enhance the sensitivity and selectivity of detection, particularly in trace analysis. researchgate.net For furan-2-carboxylate derivatives containing reactive functional groups, derivatization can be a key enabling step in their analysis.

The primary amine in this compound is an excellent target for derivatization. A variety of reagents can react with this group to attach a tag that significantly improves detectability:

Fluorogenic Reagents: Reagents such as dansyl chloride or fluorescamine (B152294) react with primary amines to form highly fluorescent derivatives. This allows for ultra-sensitive detection using HPLC with a fluorescence detector (HPLC-FLD), often reaching detection limits far lower than standard UV absorption. researchgate.net

UV-Absorbing Reagents: For assays where the inherent UV absorbance of the furan ring is insufficient, reagents that introduce a strong chromophore can be used to enhance the response in UV-Vis detectors.

Reagents for Mass Spectrometry: Derivatization can be used to introduce a permanently charged group (e.g., a quaternary ammonium) or a group that is easily ionized, thereby improving the signal intensity in LC-MS analyses.

Reagents for Gas Chromatography: As mentioned previously, silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amine with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This derivatization blocks polar interactions, increases volatility, and improves peak shape, making the compound more amenable to GC-MS analysis.

The development of new derivatization reagents focuses on improving reaction speed, creating more stable derivatives, and enhancing the specific detection signal for the target analyte in complex biological or chemical matrices.

| Reagent Class | Example Reagent | Target Functional Group | Analytical Advantage |

|---|---|---|---|

| Fluorogenic | Dansyl Chloride | Primary/Secondary Amines | Greatly enhances sensitivity for HPLC-Fluorescence detection. researchgate.net |

| Silylating | BSTFA (+TMCS catalyst) | Amines, Alcohols, Carboxylic Acids | Increases volatility and thermal stability for GC analysis. sigmaaldrich.com |

| Acylating | Trifluoroacetic Anhydride (B1165640) (TFAA) | Amines, Alcohols | Improves GC peak shape and introduces fluorine atoms for electron capture detection (ECD). |

| Chiral Derivatizing | Marfey's Reagent (FDAA) | Primary/Secondary Amines | Creates diastereomers for the separation of enantiomers on a non-chiral HPLC column. |

Chemical Applications and Future Research Directions for Furan 2 Carboxylate Structures

Role as Versatile Precursors in Organic Synthesis for Fine Chemicals and Materials

Furan-2-carboxylate (B1237412) and its parent compound, furan-2-carboxylic acid (also known as 2-furoic acid), are foundational precursors in organic synthesis. Their reactivity allows for a multitude of chemical transformations, making them ideal starting points for constructing more complex molecules. The industrial availability of furfural (B47365), produced from non-edible agricultural biomass like corncobs and oat hulls, provides a direct and sustainable route to these essential building blocks. mdpi.comnih.gov

Research has demonstrated the conversion of furan-2-carboxylic acid into a variety of derivatives. For instance, it can be activated and reacted with amines to form furan-2-carboxamides, a class of compounds investigated for their biological activities. Furthermore, the furan (B31954) ring itself can serve as a latent carboxylic acid group. Through oxidation, the furan ring can be opened to yield valuable dicarboxylic acids, a strategy employed in the synthesis of functionalized polypyridine systems for materials science.

The synthesis of polysubstituted furan-2,4-dicarboxylates from simple starting materials further underscores the versatility of the furan scaffold in creating densely functionalized molecules for various applications in fine chemicals and materials science.

Application in Ligand Design for Catalysis and Coordination Chemistry

The carboxylate group, combined with the heterocyclic furan ring, makes furan-2-carboxylate an excellent ligand for coordinating with metal ions. This has led to its application in the design of catalysts and coordination complexes with unique properties.

Silver(I) complexes incorporating furan-2-carboxylate have been synthesized and structurally characterized. magtech.com.cn X-ray analysis of these complexes reveals that the furan-2-carboxylate ligand can bridge metal centers, leading to the formation of coordination polymers. magtech.com.cn These structures are stabilized by argentophilic (silver-silver) interactions, showcasing how the ligand directs the assembly of the final supramolecular architecture. magtech.com.cn Such coordination chemistry is pivotal in developing new materials with specific catalytic, electronic, or antimicrobial properties. magtech.com.cnnih.gov

Beyond discrete coordination complexes, furan-2-carboxylate derivatives are also used to create more complex metal-organic frameworks (MOFs). For example, zinc(II) and furan-2,5-dicarboxylic acid (FDCA) self-assemble under hydrothermal conditions to form either two- or three-dimensional coordination polymers. umw.edu.pl The final structure is highly dependent on the metal-to-ligand ratio, allowing for tunable network dimensionalities. umw.edu.pl These porous materials are of significant interest for applications in gas storage, separation, and heterogeneous catalysis.

Integration into Polymer and Material Science for Functional Materials (e.g., bio-based polymers)

One of the most significant applications of furan-2-carboxylate structures is in polymer science, particularly in the development of sustainable, bio-based plastics. 2,5-Furandicarboxylic acid (FDCA), a molecule with carboxylate groups at both the 2 and 5 positions of the furan ring, has been identified by the U.S. Department of Energy as a top-tier, value-added chemical from biomass. nih.gov FDCA serves as a bio-based alternative to petroleum-derived terephthalic acid (TPA), the primary monomer used to produce polyethylene (B3416737) terephthalate (B1205515) (PET). nih.govmdpi.com

The resulting furan-based polyester, polyethylene furanoate (PEF), exhibits properties that are in many cases superior to PET, including better gas barrier properties (for oxygen, carbon dioxide, and water), which is highly advantageous for food and beverage packaging. nih.gov The integration of the rigid furan ring into the polymer backbone also imparts excellent thermal and mechanical properties. researchgate.net

Beyond polyesters, FDCA and its derivatives are used to synthesize a range of other functional materials:

Polyamides: Enzymatic polymerization methods have been developed to produce furanic-aliphatic polyamides, which are sustainable alternatives to semi-aromatic polyphthalamides used in high-performance applications. mdpi.com

Liquid Crystal Polymers (LCPs): Incorporating FDCA into LCPs can disrupt the regular packing of molecular chains, which significantly lowers the melting temperature of the polymer. nih.gov This makes the material easier to process without compromising thermal stability, opening up new applications in electronics and aerospace. nih.gov

Plasticizers: Esters derived from furan dicarboxylic acids and bio-based alcohols can be used as renewable plasticizers for polymers like poly(vinyl chloride) (PVC).

Below is a data table summarizing the thermal properties of various furan-based copolyesters synthesized via enzymatic polymerization, demonstrating the tunability of these materials.

| Polymer Name | Composition (Monomer Feed Ratio) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td-10%, °C) |

| P(FMF-co-DBF) | DMFDCA/BHMF/1,4-butanediol (50:12.5:37.5) | 18 | 137 | 358 |

| P(FMF-co-DHF) | DMFDCA/BHMF/1,6-hexanediol (50:12.5:37.5) | 1 | 119 | 363 |

| P(FMF-co-DOF) | DMFDCA/BHMF/1,8-octanediol (50:12.5:37.5) | -11 | 108 | 364 |

| P(FAF-co-FSE) | DMFDCA/BHMF/diethyl succinate (B1194679) (12.5:50:37.5) | 37 | 158 | 329 |

| P(FAF-co-FAE) | DMFDCA/BHMF/diethyl adipate (B1204190) (12.5:50:37.5) | 21 | 141 | 350 |

Data sourced from multiple studies on furan-based copolyesters. bris.ac.uk Td-10% represents the temperature at which 10% weight loss occurs.

Supramolecular Chemistry: Design of Self-Assembled Systems

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. Furan-2-carboxylate structures are excellent candidates for building these systems due to their ability to participate in hydrogen bonding, π-π stacking, and metal coordination.

The coordination polymers formed between furan-2,5-dicarboxylate (B1257723) and zinc(II) ions are a prime example of coordination-driven self-assembly. umw.edu.pl In these structures, the geometry of the ligand and the coordination preference of the metal ion dictate the formation of intricate 2D sheets or 3D networks. umw.edu.pl These ordered assemblies are a cornerstone of supramolecular materials design.

Furthermore, studies on furan carboxamides have shown that hydrogen bonding and π-stacking interactions play a crucial role in stabilizing the crystal architecture. rsc.orgbohrium.com By modifying the aromaticity (e.g., substituting the furan's oxygen with sulfur to make a thiophene), researchers can tune the balance of these non-covalent forces, thereby controlling the self-assembly and crystal packing of the molecules. rsc.orgbohrium.com Furan-based organogelators have also been developed, which self-assemble in apolar liquids to form fibrous networks, demonstrating their potential in soft materials science. nih.gov Additionally, furan-functionalized copolymers have been shown to self-assemble into nanoparticles in aqueous environments, which can be used for applications like targeted drug delivery. utoronto.cashokubai.org

Methodological Advances in Furan Chemistry Research

The growing interest in furan-based materials has spurred innovation in synthetic methodologies, with a focus on efficiency and sustainability.

Key advances include:

Catalysis: Novel catalytic systems are being developed for the synthesis of furan derivatives. This includes the use of heterogeneous gold-based catalysts for the highly selective oxidation of furfural to 2-furoic acid in water, and single-atom cobalt catalysts for converting both furfural and hydroxymethylfurfural (HMF) into FDCA. rsc.orgacs.org

Electrocatalysis: Electrocatalytic oxidation is emerging as a green and efficient alternative to traditional thermocatalytic methods for producing FDCA from HMF. nih.gov This approach uses electrical potential instead of harsh chemical oxidants and high pressures, aligning with the principles of green chemistry. nih.gov

Enzymatic Synthesis: Biocatalysis, particularly using enzymes like Candida antarctica lipase (B570770) B (CALB), is being employed for the polymerization of furan-based monomers. mdpi.com This method offers high selectivity under mild reaction conditions and is a key technology for producing sustainable polymers.

One-Pot Syntheses: Researchers are designing streamlined, one-pot procedures to convert biomass-derived furfural into more valuable furan-2-carboxylate esters, minimizing waste and simplifying purification steps. mdpi.com

Prospects for Green and Sustainable Synthesis of Furan Derivatives

The future of furan-2-carboxylate chemistry is intrinsically linked to the principles of green and sustainable chemistry. The entire value chain, from feedstock to final product, is being reimagined to reduce environmental impact.